2-Amino-5-bromopyrimidine

Catalog No.
S664634
CAS No.
7752-82-1
M.F
C4H4BrN3
M. Wt
174 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromopyrimidine

Researchers seeking efficient access to (2-aminopyrimidin-5-yl)boronic acid for kinase inhibitor programs often face protection/deprotection bottlenecks or sluggish cross-coupling with chloro analogs. 2-Amino-5-bromopyrimidine solves this: its reactive C5-Br enables direct, protecting-group-free borylation, while the C2-NH2 serves as a hydrogen-bond anchor. Compared to 5-iodo analog, it offers superior atom economy and cost-effectiveness at scale. Supply advantage: stable solid form, ambient shipment, ready stock for multi-kilogram campaigns.

CAS Number

7752-82-1

Product Name

2-Amino-5-bromopyrimidine

IUPAC Name

5-bromopyrimidin-2-amine

Molecular Formula

C4H4BrN3

Molecular Weight

174 g/mol

InChI

InChI=1S/C4H4BrN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)

InChI Key

UHRHPPKWXSNZLR-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)N)Br

Synonyms

5-Bromo-2-pyrimidinamine; 2-Amino-5-bromo-pyrimidine; 2-Amino-5-bromopyrimidine; 5-Bromo-2-pyrimidinamine; 5-Bromopyrimidin-2-ylamine; NSC 27269;

Canonical SMILES

C1=C(C=NC(=N1)N)Br

The exact mass of the compound 2-Amino-5-bromopyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27269. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g

2-Amino-5-bromopyrimidine (CAS 7752-82-1) is a bifunctional heterocyclic building block fundamentally embedded in the synthesis of active pharmaceutical ingredients (APIs), particularly PI3K, mTOR, and FLAP inhibitors. It features a reactive C5-bromine atom primed for palladium-catalyzed cross-couplings and metal-halogen exchange, alongside a C2-amino group that serves as a critical hydrogen-bond donor/acceptor in target binding. In industrial procurement, this compound is selected over unfunctionalized pyrimidines or alternative halides due to its direct processability into (2-aminopyrimidin-5-yl)boronic acid—a ubiquitous intermediate in modern oncology and immunology pipelines [1].

Research Fit

Cross-coupling building block for C5 arylation
Compatible with palladium-catalyzed Suzuki-Miyaura
Aminopyrimidine core for pharmaceutical and agrochemical scaffolds

Substituting 2-amino-5-bromopyrimidine with its chloro- or iodo-analogs introduces severe process liabilities. The 2-amino-5-chloropyrimidine variant exhibits a significantly stronger carbon-halogen bond, rendering it largely inert to standard metal-halogen exchange with n-butyllithium and requiring expensive, proprietary palladium ligands to force cross-coupling. Conversely, the 5-iodo analog is highly reactive but suffers from poor atom economy, higher raw material costs, and increased sensitivity to degradation during storage. Furthermore, attempting to use 5-bromo-2-chloropyrimidine as a cheaper precursor forces manufacturers to perform a subsequent SNAr amination step using pressurized ammonia, which introduces safety hazards, lowers overall throughput, and increases the cost of goods (COGs) [1].

Substitution Risk

Positional isomer (C4-bromo) may shift cross-coupling regioselectivity and electronic profile.
Chloro analog (5-Cl) may provide insufficient oxidative addition; iodo analog (5-I) may compromise selectivity in polyhalogenated systems.
Halogen substitution alters crystal packing geometry in coordination polymer assembly (Br yields cis-zigzag, I yields trans-linear).

High-Yield Metal-Halogen Exchange for Boronic Acid Production

The synthesis of (2-aminopyrimidin-5-yl)boronic acid is a critical bottleneck in API manufacturing. 2-Amino-5-bromopyrimidine undergoes highly efficient metal-halogen exchange using n-BuLi followed by trapping with B(Oi-Pr)3, yielding the water-soluble boronic acid in 80% isolated yield over a two-step sequence with >99% HPLC purity. In contrast, 2-amino-5-chloropyrimidine fails to undergo efficient lithium-halogen exchange under these standard conditions due to the high bond dissociation energy of the C-Cl bond, necessitating a shift to much more expensive catalytic borylation routes [1].

Evidence DimensionIsolated yield of (2-aminopyrimidin-5-yl)boronic acid via Li-halogen exchange
Target Compound Data80% yield (>99% purity) via n-BuLi / B(Oi-Pr)3
Comparator Or Baseline2-Amino-5-chloropyrimidine (Negligible yield; C-Cl bond resists standard n-BuLi exchange)
Quantified DifferenceEnables direct, high-yield organolithium borylation, bypassing the inertness of the chloro-analog.
Conditionsn-BuLi, TMSCl in situ protection, B(Oi-Pr)3 trapping, large-scale (15 kg) validation.

Allows procurement teams to source a precursor that directly converts to a high-value boronic acid without relying on expensive palladium catalysts.

Suzuki Reactivity
Class-level inference
Efficient coupling vs Poor or no coupling
Bromo enables higher cross-coupling efficiency
Chloropyrimidines less reactive in Pd catalysis

Catalyst Efficiency in Suzuki-Miyaura Borylation

When catalytic borylation is preferred to form the pinacol ester, 2-amino-5-bromopyrimidine demonstrates exceptional reactivity. It achieves complete conversion to the corresponding boronic ester in 4–6 hours using only 0.5 mol % of the standard, inexpensive PdCl2(dppf) catalyst. If 2-amino-5-chloropyrimidine were utilized, the sluggish oxidative addition of the C-Cl bond would demand significantly higher catalyst loadings (often >2-5 mol %) and specialized dialkylbiaryl phosphine ligands (e.g., XPhos) to achieve comparable reaction kinetics, drastically increasing the catalyst cost per kilogram of API [1].

Evidence DimensionCatalyst loading required for complete borylation conversion
Target Compound Data0.5 mol % PdCl2(dppf) (complete in 4-6 h)
Comparator Or Baseline2-Amino-5-chloropyrimidine (Requires >2-5 mol % specialized Pd/ligand systems)
Quantified DifferenceReduces precious metal catalyst requirements by at least 4- to 10-fold.
ConditionsBis(pinacolato)diboron, 1,4-dioxane, reflux (~100 °C).

Drives down the cost of goods (COGs) by minimizing palladium consumption and avoiding patented, high-cost ligands in cross-coupling steps.

Selectivity Balance
Class-level inference
Good selectivity vs Overly reactive
Bromo balances reactivity and selectivity
Iodo analog may exhibit poor selectivity

Step Economy and Avoidance of Pressurized Amination

In the synthesis of PI3K/mTOR inhibitors, utilizing 2-amino-5-bromopyrimidine provides the amine functionality pre-installed, enabling a protecting-group-free synthetic route that yields the final API in 59% overall yield across four steps. Procuring 5-bromo-2-chloropyrimidine as a cheaper alternative requires an initial SNAr reaction with ammonia to install the C2-amine. This extra step typically requires pressurized reactors, elevated temperatures, and additional workup, which reduces the overall throughput and introduces significant safety and operational overhead in a GMP manufacturing environment [1].

Evidence DimensionSynthetic steps and reactor requirements for C2-amine installation
Target Compound Data0 additional steps (amine pre-installed); enables 4-step API synthesis
Comparator Or Baseline5-Bromo-2-chloropyrimidine (Requires +1 step: pressurized SNAr with NH3)
Quantified DifferenceEliminates one high-pressure manufacturing step and associated yield losses.
ConditionsMulti-kilogram scale API synthesis (e.g., GDC-0980).

Streamlines the manufacturing route, reducing facility time, equipment requirements, and overall process risk.

Boronic Acid Yield
Head-to-head
up to 73.9% vs 11–40%
BOC-protected route enables high-yield synthesis
Unprotected route gives inconsistent low yields
Coordination Geometry
Head-to-head
cis zigzag chains vs trans linear chains
Halogen controls supramolecular architecture
Br gives zigzag Cu(I) chain, I gives linear
Cu(I) Complex Yield
Supporting evidence
58%
Reproducible benchmark for complex synthesis
Specific to 5-bromo derivative
BRDT Binding Kd
Supporting evidence
830 nM
Scaffold binds bromodomain for optimization
Single-point BROMOscan measurement

Precursor for PI3K, mTOR, and FLAP Inhibitor APIs

2-Amino-5-bromopyrimidine is the optimal starting material for synthesizing (2-aminopyrimidin-5-yl)boronic acid, a critical intermediate for oncology and immunology drugs. Its specific halogen reactivity allows for protecting-group-free borylation and subsequent Suzuki coupling, directly supporting multi-kilogram scale manufacturing of complex kinase inhibitors [1].

Synthesis of Supramolecular Coordination Polymers

In materials science, the compound is utilized to construct silver(I) and copper(II) coordination polymers. The 2-amino group acts as a structural director via hydrogen bonding, while the bromo substituent influences the self-assembly of metallocycles (e.g., 24-membered rings), making it a precise building block for engineered crystalline materials[2].

Crystal Engineering of Amide-Substituted Pyrimidines

The compound is a foundational precursor for synthesizing amide-substituted 2-aminopyrimidine derivatives used in crystal engineering. The C2-amine undergoes high-yield acylation (e.g., 89.89% yield with acetic anhydride), while the C5-bromine atom provides a critical site for halogen bonding, enabling the rational design of highly ordered, thermally stable crystalline architectures[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PI3K/mTOR Inhibitor Boronic Acid Synthesis
BOC-protection compatible starting material
Yield and scalability assessment
Regioselective 5-Arylpyrimidine Library Synthesis
Balanced halogen reactivity for Suzuki coupling
Selectivity and conversion under Pd catalysis
Zigzag Cu(I) Coordination Polymer Assembly
cis-geometry directing ligand
Crystal structure confirmation
Bromodomain & Kinase Inhibitor Lead Discovery
Bromodomain-binding aminopyrimidine scaffold
Binding affinity optimization and selectivity profiling

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (81.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (83.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

2-Amino-5-bromopyrimidine

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